
5-溴吡啶-3-基氨基甲酸乙酯
描述
Ethyl carbamate (EC) is a substance commonly found in fermented foods and alcoholic beverages. It has attracted significant attention due to its classification as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) . The presence of EC in food products and its potential health risks, including neurological disorders and carcinogenicity, have led to extensive research into its formation, detection, and mitigation .
Synthesis Analysis
The synthesis of ethyl carbamate derivatives has been explored in several studies. For instance, racemic ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate and its chiral isomers have been synthesized and shown to exhibit antitumor activity in various biological tests . The preparation of these compounds involves complex synthetic routes, including the use of alpha-amino ketone oximes and reductive cyclization processes . Alterations at different positions of the pyrazine ring have been shown to significantly affect the cytotoxicity and inhibition of mitosis in cultured cells .
Molecular Structure Analysis
The molecular structure of ethyl carbamate and its derivatives plays a crucial role in their biological activity. Structural modifications, such as the replacement of the 5-amino group or alterations in the carbamate group, can lead to significant changes in antimitotic and anticancer properties . For example, the presence of a carbamate group is required for activity, and the replacement of the ethyl group with bulkier aliphatic groups can reduce activity .
Chemical Reactions Analysis
Ethyl carbamate can be formed through a reaction between ethanol and either cyanate or N-carbamyl compounds . The metabolism of ethyl carbamate derivatives in organisms can lead to various metabolites, some of which may have altered biological activities . For example, metabolism studies have reported the formation of hydroxylated metabolites, which can be further methylated to produce methoxy derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carbamate, such as its molecular weight and lack of chromophore, pose challenges for its detection and quantification in complex food matrices . Analytical methods such as HPLC-FLD, multidimensional gas chromatography/mass spectrometry (MDGC/MS), and solid-phase extraction have been developed to accurately measure EC levels in various food products . These methods have been validated to ensure accuracy, reproducibility, and linearity over a range of concentrations .
科学研究应用
合成方法
该化合物已用于各种合成工艺中。例如,它已被用于通过微波辅助索普-齐格勒环化一步合成 3-氨基-7-氮杂吲哚,表现出优异的产率、较短的反应时间和较高的官能团相容性 (Yang 等人,2014 年)。此外,它还参与咪唑基二硫代氨基甲酸酯的制备及其与苯甲酰溴的后续反应,以提供 S-烷基化产物 (El′tsov 等人,2011 年)。
化学行为和反应
它参与有趣的化学行为,如与偶氮二酯环加成,通过狄尔斯-阿尔德反应生成四氢吡哒嗪酮,然后进行新的重排 (Aitken 等人,2016 年)。已注意到其乙基衍生物在储存过程中分解,失去氨基甲酸酯基团并导致芳构化。
催化和合成
它在液-液相转移催化下合成 N-(5-芳氧亚甲基-1,3,4-噻二唑-2-基)氨基甲酸乙酯中至关重要,展示了温和的条件、易于操作和高产率等优点 (Lan-qin 和 Xi-cun,2004 年)。
光谱学和检测
该化合物在表面增强拉曼散射中检测酒精饮料中的氨基甲酸乙酯中发挥了重要作用,显示出在工业中进行原位评估和识别的巨大实际潜力 (Yang 等人,2013 年)。
安全和危害
While specific safety and hazard information for Ethyl (5-bromopyridin-3-yl)carbamate is not available, carbamates in general are known to have potential health risks. For instance, ethyl carbamate, a related compound, is considered hazardous and has shown potential for carcinogenicity when administered in high doses in animal tests .
作用机制
Target of Action
Ethyl (5-bromopyridin-3-yl)carbamate is a type of carbamate compound . Carbamates are known to interact with various targets in the body, but their primary targets are often enzymes such as acetylcholinesterase (AChE) . AChE plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh), a neurotransmitter, into choline and acetic acid .
Mode of Action
Carbamates, including Ethyl (5-bromopyridin-3-yl)carbamate, are designed to make drug-target interactions through their carbamate moiety . They mimic the substrate by forming a carbamoylated instead of acylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the inhibition of AChE, reducing the metabolic breakdown of ACh and maintaining cholinergic transmission in the brain .
Biochemical Pathways
The inhibition of AChE by carbamates affects the cholinergic pathway. Under normal conditions, AChE breaks down ACh in the synaptic cleft, terminating the signal transmission. When ache is inhibited, ach accumulates in the synaptic cleft, leading to prolonged cholinergic effects .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities, and their capability to permeate cell membranes . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of the action of Ethyl (5-bromopyridin-3-yl)carbamate, like other AChE inhibitors, is the increased concentration of ACh in the synaptic cleft. This can lead to prolonged cholinergic effects, which can be beneficial in conditions associated with decreased cholinergic activity, such as Alzheimer’s disease .
属性
IUPAC Name |
ethyl N-(5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)11-7-3-6(9)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDDTLTJVTQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


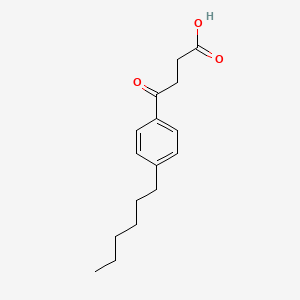

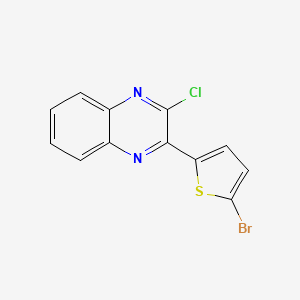

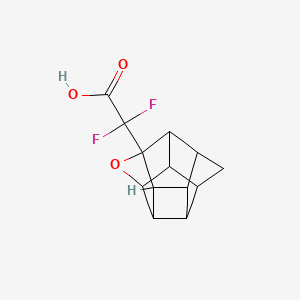
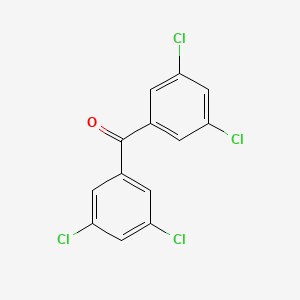

![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
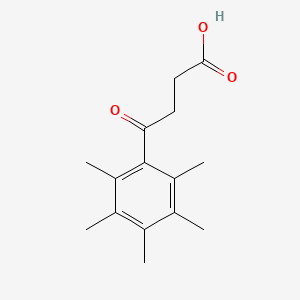
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)


![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)